Cas no 1367707-20-7 (5-Bromo-2-(2-methoxyethoxy)phenol)

5-Bromo-2-(2-methoxyethoxy)phenol is a brominated phenolic compound featuring a methoxyethoxy substituent, which enhances its solubility and reactivity in various organic synthesis applications. The bromine atom at the 5-position provides a versatile handle for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical research. Its ether linkage contributes to improved stability and compatibility with polar solvents, facilitating its use in cross-coupling reactions and other transformations. The compound’s structural features make it suitable for designing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
5-Bromo-2-(2-methoxyethoxy)phenol structure
1367707-20-7 structure
Product name:5-Bromo-2-(2-methoxyethoxy)phenol
CAS No:1367707-20-7
MF:C9H11BrO3
Molecular Weight:247.085842370987
CID:4593819

5-Bromo-2-(2-methoxyethoxy)phenol 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-(2-methoxyethoxy)phenol
    • Phenol, 5-bromo-2-(2-methoxyethoxy)-
    • インチ: 1S/C9H11BrO3/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,11H,4-5H2,1H3
    • InChIKey: JCJIJTZLZNGJLU-UHFFFAOYSA-N
    • SMILES: C1(O)=CC(Br)=CC=C1OCCOC

5-Bromo-2-(2-methoxyethoxy)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P00HV5H-5g
5-Bromo-2-(2-methoxyethoxy)phenol
1367707-20-7 96%
5g
$1729.00 2025-02-28
A2B Chem LLC
AI32725-1g
5-Bromo-2-(2-methoxyethoxy)phenol
1367707-20-7 96%
1g
$391.00 2024-04-20
1PlusChem
1P00HV5H-1g
5-Bromo-2-(2-methoxyethoxy)phenol
1367707-20-7 96%
1g
$513.00 2025-02-28
A2B Chem LLC
AI32725-5g
5-Bromo-2-(2-methoxyethoxy)phenol
1367707-20-7 96%
5g
$1316.00 2024-04-20

5-Bromo-2-(2-methoxyethoxy)phenol 関連文献

5-Bromo-2-(2-methoxyethoxy)phenolに関する追加情報

Recent Advances in the Study of 5-Bromo-2-(2-methoxyethoxy)phenol (CAS: 1367707-20-7) in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-2-(2-methoxyethoxy)phenol (CAS: 1367707-20-7) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This phenolic derivative, characterized by its bromo-substituted aromatic ring and methoxyethoxy side chain, has demonstrated promising biological activities in recent studies. The unique structural features of this compound, particularly the electron-withdrawing bromo group and the flexible ether side chain, contribute to its distinctive physicochemical properties and interaction profiles with biological targets.

Recent investigations have focused on the synthesis optimization of 1367707-20-7, with several research groups reporting improved yield and purity through modified catalytic systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel palladium-catalyzed coupling approach that achieved 85% yield with excellent regioselectivity. These synthetic advances are particularly important as they enable more efficient production of the compound for subsequent biological evaluation and potential pharmaceutical development.

In pharmacological studies, 5-Bromo-2-(2-methoxyethoxy)phenol has shown notable anti-inflammatory activity through modulation of the NF-κB signaling pathway. A recent in vitro study using macrophage cell lines demonstrated significant inhibition of pro-inflammatory cytokine production at micromolar concentrations. The compound's ability to penetrate cellular membranes, attributed to its balanced lipophilicity (calculated logP of 2.3), makes it particularly interesting for further development as a potential therapeutic agent for inflammatory disorders.

Structure-activity relationship (SAR) studies have revealed that both the bromo substituent and the methoxyethoxy side chain are crucial for the compound's biological activity. Molecular docking simulations suggest that the bromine atom forms important halogen bonds with key amino acid residues in target proteins, while the flexible side chain contributes to optimal binding orientation. These findings, published in a 2024 Bioorganic Chemistry paper, provide valuable insights for the design of more potent analogs.

Current research directions include exploring the compound's potential in combination therapies and investigating its pharmacokinetic properties. Preliminary animal studies indicate favorable absorption characteristics but highlight the need for formulation optimization to improve oral bioavailability. The compound's metabolic stability and safety profile are currently under investigation in several academic and industrial laboratories, with results expected to be published in the coming year.

From a pharmaceutical development perspective, 1367707-20-7 represents an interesting lead compound with multiple potential applications. Its relatively simple chemical structure offers opportunities for cost-effective production, while its demonstrated biological activities suggest potential therapeutic value in various disease areas. Ongoing research is expected to further elucidate its mechanism of action and explore its full therapeutic potential in the coming years.

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